butyl({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
Butyl({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine typically involves the formation of the pyrazole ring followed by the introduction of the butyl and methyl groups. One common method is the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. Subsequent alkylation reactions introduce the butyl and methyl groups under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Butyl({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of butyl({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simple amine with a butyl group.
Methylbutylamine: An amine with both methyl and butyl groups.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
Butyl({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific combination of functional groups and the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1856097-17-0 |
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Molecular Formula |
C12H23N3 |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrazol-3-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-4-5-7-13-9-12-6-8-15(14-12)10-11(2)3/h6,8,11,13H,4-5,7,9-10H2,1-3H3 |
InChI Key |
ILOOAVSRQCUZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=NN(C=C1)CC(C)C |
Origin of Product |
United States |
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